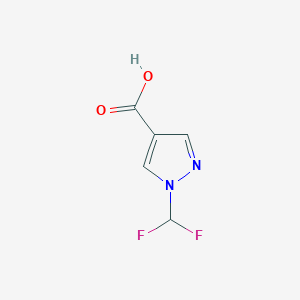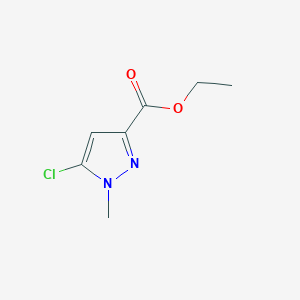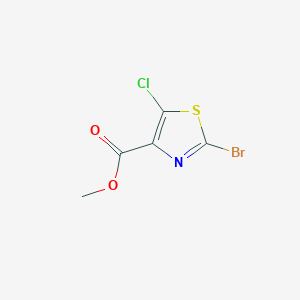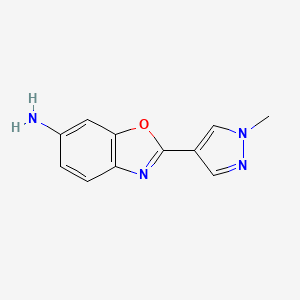![molecular formula C10H14BrN3 B1415228 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine CAS No. 1872936-37-2](/img/structure/B1415228.png)
1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Overview
Description
1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a bromopyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyrrolidine and bromopyridine groups in its structure makes it a versatile scaffold for the development of new biologically active molecules.
Preparation Methods
The synthesis of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine typically involves the reaction of 6-bromopyridine-2-carbaldehyde with pyrrolidine derivatives. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in an organic solvent such as 2-methyltetrahydrofuran . The reaction is carried out under mild conditions, making it suitable for large-scale industrial production.
Chemical Reactions Analysis
1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common reagents used in these reactions include sodium borohydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and antiviral drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly those containing heterocyclic structures.
Biological Studies: Researchers use this compound to study the interactions of pyrrolidine and bromopyridine derivatives with various biological targets.
Mechanism of Action
The mechanism of action of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides steric and electronic effects that influence the compound’s binding affinity and selectivity . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine include:
2-Amino-6-bromopyridine: Used in the synthesis of anti-HIV agents and other biologically active molecules.
N-(Pyridin-2-yl)amides: Known for their varied medicinal applications, including anti-inflammatory and anticancer activities.
Pyrrolidine derivatives: Widely used in drug discovery due to their versatile biological activities and ability to interact with various molecular targets.
Properties
IUPAC Name |
1-[(6-bromopyridin-2-yl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-10-3-1-2-9(13-10)7-14-5-4-8(12)6-14/h1-3,8H,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOVTIQLGUZQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


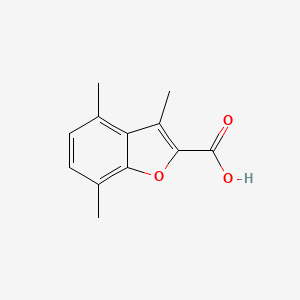
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1415147.png)
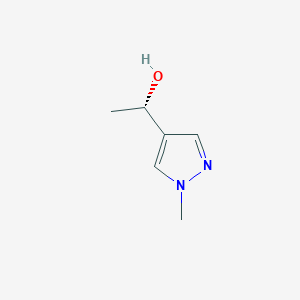
![methyl 2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole-1-carboxylate](/img/structure/B1415151.png)

![2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1415153.png)
![7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B1415154.png)
